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Compound of Interest

Compound Name: N-(3-iodopyridin-2-yl)pivalamide

Cat. No.: B046723

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative. Halogenated pyridines
are an important class of heterocyclic compounds frequently utilized as building blocks in
medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of
the pyridine ring offers a versatile handle for further chemical modifications, such as cross-
coupling reactions, while the pivalamide group at the 2-position can influence the molecule's
steric and electronic properties, as well as its metabolic stability. This technical guide provides
an overview of the synthesis and known properties of N-(3-iodopyridin-2-yl)pivalamide.

Chemical Identity
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Property Value

IUPAC Name N-(3-iodopyridin-2-yl)pivalamide
CAS Number 113975-31-8[1]

Molecular Formula C10H13IN20[1]

Molecular Weight 304.13 g/mol

Appearance Not specified in available literature

) Typically >95% for commercially available
Purity
samples[1]

Storage Sealed refrigeration is recommended[1]

Synthesis

A detailed experimental protocol for the synthesis of N-(3-iodopyridin-2-yl)pivalamide is not
explicitly available in the reviewed literature. However, a plausible synthetic route can be
inferred from the synthesis of analogous compounds, such as N-(2-bromopyridin-3-
yl)pivalamide. The proposed synthesis involves the acylation of 2-amino-3-iodopyridine with
pivaloyl chloride.

Experimental Workflow: Proposed Synthesis
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Step 2: Acylation
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Caption: Proposed two-step synthesis of N-(3-iodopyridin-2-yl)pivalamide.

Detailed Methodologies

Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)

While a specific protocol for the direct synthesis of 2-amino-3-iodopyridine was not found, a
general method for the iodination of aminopyridines can be adapted. For instance, the
synthesis of 2-amino-5-bromo-3-iodopyridine involves the treatment of 2-amino-5-
bromopyridine with potassium iodate and potassium iodide in sulfuric acid. A similar approach
using 2-aminopyridine as the starting material is conceivable.

Step 2: Synthesis of N-(3-iodopyridin-2-yl)pivalamide

Based on the synthesis of N-(2-bromopyridin-3-yl)pivalamide, the following protocol is
proposed:
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» Dissolve 2-amino-3-iodopyridine in a suitable aprotic solvent, such as dichloromethane
(DCM), under an inert atmosphere.

e Add a non-nucleophilic base, such as triethylamine, to the solution.
e Cool the reaction mixture in an ice bath.
e Slowly add a solution of pivaloyl chloride in the same solvent.

 Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-
layer chromatography (TLC).

» Upon completion, quench the reaction with water and extract the product with an organic
solvent.

e Dry the combined organic layers over an anhydrous salt (e.g., Na2SOa), filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction
conditions, including stoichiometry, temperature, and reaction time.

Characterization Data

No specific characterization data, such as *H NMR, 13C NMR, or mass spectrometry data for N-
(3-iodopyridin-2-yl)pivalamide, was available in the reviewed literature. For researchers
synthesizing this compound, standard analytical techniques should be employed to confirm its
identity and purity.

Applications in Research and Development

N-(3-iodopyridin-2-yl)pivalamide is primarily classified as a medical intermediate. The
lodopyridine moiety is a key structural feature in many biologically active compounds. The
carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions,
such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile
introduction of various substituents at the 3-position of the pyridine ring, enabling the synthesis
of diverse chemical libraries for drug discovery programs.
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Potential Signaling Pathway Involvement

Given the prevalence of the pyridine scaffold in drug design, derivatives of N-(3-iodopyridin-2-
yl)pivalamide could potentially interact with a wide range of biological targets. Pyridine-
containing molecules have been shown to act as, for example, kinase inhibitors, G-protein
coupled receptor (GPCR) ligands, and enzyme inhibitors. However, without specific biological
data for this compound, any discussion of its involvement in signaling pathways remains

speculative.

Logical Relationship for Drug Discovery Workflow
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Caption: Drug discovery workflow utilizing N-(3-iodopyridin-2-yl)pivalamide.

Conclusion
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N-(3-iodopyridin-2-yl)pivalamide represents a valuable, yet underexplored, chemical entity
for synthetic and medicinal chemistry. Its utility as a building block for creating diverse
molecular libraries is clear from a chemical standpoint. However, a significant gap exists in the
publicly available literature regarding its detailed synthesis, characterization, and biological
activity. Further research into this compound is warranted to fully elucidate its potential in drug
discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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